

A Comparative Guide to the Reactivity of Iodous Acid and Iodic Acid

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Compound of Interest

Compound Name: Iodous acid

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This guide provides a detailed comparison of the chemical reactivity of **iodous acid** (HIO_2) and **iodic acid** (HIO_3), focusing on their stability, oxidizing strength, and kinetic properties. The information presented is supported by experimental data and computational studies to offer an objective analysis for professionals in research and development.

Introduction

Iodous acid and **iodic acid** are two important oxoacids of iodine, exhibiting distinct differences in their stability and reactivity. Iodic acid is a well-characterized, stable compound, whereas **iodous acid** is a highly reactive and transient species. Understanding these differences is crucial for their application in chemical synthesis and for modeling complex chemical systems, such as in atmospheric and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **iodous acid** and **iodic acid** is presented in Table 1.

Property	Iodous Acid (HIO ₂)	Iodic Acid (HIO ₃)
Molar Mass	159.911 g/mol	175.91 g/mol [1]
Iodine Oxidation State	+3	+5
Stability	Highly unstable in aqueous solution	Stable, white crystalline solid[2][3]
Acidity (pKa)	~6 (estimated)	0.75
Standard Gibbs Free Energy of Formation (aqueous)	95 kJ/mol[4]	-130.1 kJ/mol

Comparative Reactivity

The reactivity of iodous and iodic acid is fundamentally dictated by the oxidation state of the central iodine atom and the overall stability of the molecule.

Stability and Disproportionation

Iodous acid is notoriously unstable and readily undergoes disproportionation in aqueous solution to form iodic acid and **hypoiodous acid**, which can further decompose.[4] This intrinsic instability is a major determinant of its high reactivity.

The disproportionation reaction is:



The kinetics of this autocatalytic reaction have been studied, and the rate constant is influenced by factors such as acidity and temperature.[4]

Iodic acid, in contrast, is one of the most stable halogen oxoacids and does not undergo disproportionation.[2][3] It is a white, crystalline solid at room temperature, highlighting its significantly greater stability compared to **iodous acid**. [2][3]

Oxidizing Strength

The oxidizing strength of an acid is a measure of its ability to accept electrons. A key quantitative measure for this is the standard electrode potential (E°).

Iodic acid is a strong oxidizing agent. The standard reduction potential for the reduction of iodate to hypoiodite is +1.13 V.



Iodous acid is also a potent oxidizing agent, though its high reactivity is often channeled through its rapid disproportionation. A standard electrode potential for the reduction of **iodous acid** can be estimated from its Gibbs free energy of formation. Using the relationship $\Delta G^\circ = -nFE^\circ$, where ΔG° is the standard Gibbs free energy of formation, n is the number of moles of electrons, F is the Faraday constant, and E° is the standard electrode potential, we can estimate the potential for the following half-reaction:



Given the Gibbs free energy of formation for aqueous HIO_2 is 95 kJ/mol, the estimated standard reduction potential is approximately +1.3 V. This suggests that, thermodynamically, **iodous acid** is a stronger oxidizing agent than iodic acid.

Half-Reaction	Standard Electrode Potential (E°)
$\text{HIO}_2 + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{HIO} + \text{H}_2\text{O}$	~+1.3 V (estimated)
$\text{IO}_3^- + 3\text{H}^+ + 2\text{e}^- \rightarrow \text{HIO} + \text{H}_2\text{O}$	+1.13 V

Experimental Protocols

Due to the transient nature of **iodous acid**, its direct use and study require in-situ generation.

In-situ Generation of Iodous Acid

Iodous acid can be generated in solution through the reaction of an iodate with a reducing agent, such as sulfur dioxide, or through the disproportionation of **hypoiodous acid**. Careful control of stoichiometry and reaction conditions is necessary to generate a transient concentration of **iodous acid** for reactivity studies.

Kinetic Analysis of Disproportionation

The primary experimental approach to studying **iodous acid** reactivity is to monitor its disproportionation.

Methodology:

- **Reactant Preparation:** Prepare solutions of an iodate (e.g., KIO_3) and a suitable reducing agent in an acidic medium (e.g., dilute H_2SO_4).
- **Reaction Initiation:** Mix the reactant solutions in a temperature-controlled reaction vessel.
- **Monitoring:** Follow the reaction progress using UV-Vis spectrophotometry by monitoring the absorbance of a product or a scavenger molecule that reacts with an intermediate.
- **Data Analysis:** Determine the rate law and rate constants by analyzing the change in absorbance over time.

Comparative Oxidation Reactivity (Proposed Protocol)

A direct comparison of the oxidizing strength of iodous and iodic acid can be achieved by reacting them with a common substrate and monitoring the reaction rates.

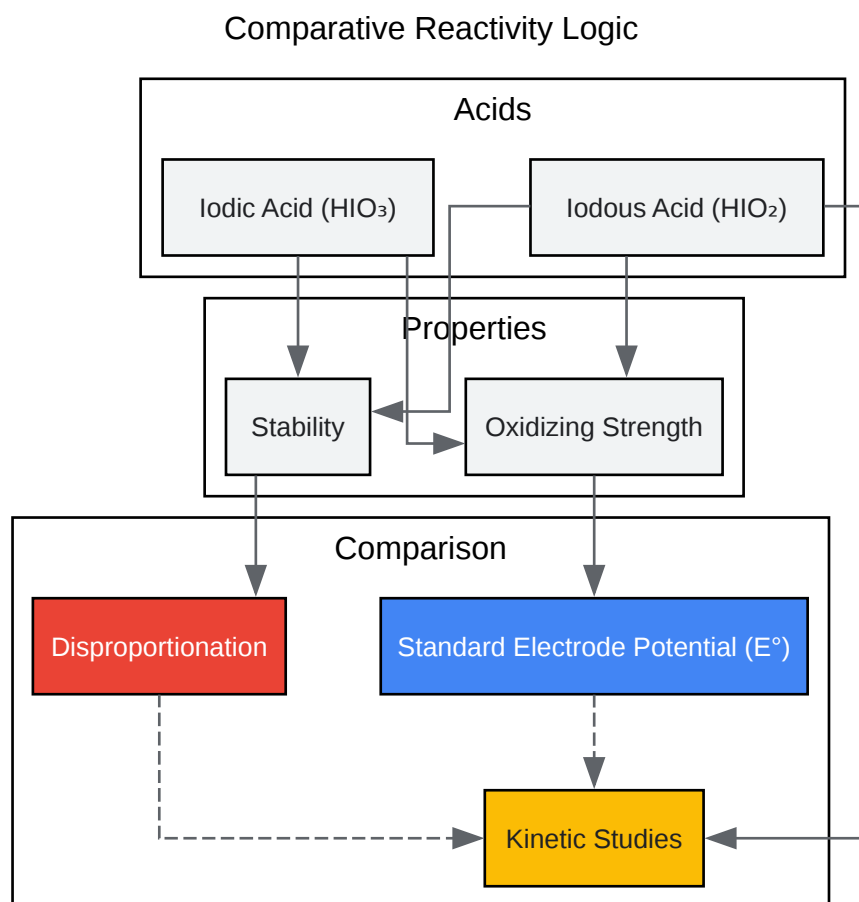
Methodology:

- **Substrate Selection:** Choose a substrate that is readily oxidized and allows for easy monitoring of the reaction progress (e.g., a colored organic dye or a compound that becomes fluorescent upon oxidation).
- **Reaction with Iodic Acid:**
 - Prepare a solution of the substrate and a known concentration of iodic acid.
 - Monitor the disappearance of the substrate or the appearance of the oxidized product over time using spectrophotometry or fluorometry.
 - Determine the initial reaction rate.
- **Reaction with **Iodous Acid**:**

- Generate **iodous acid** in-situ in a solution containing the same substrate.
- Monitor the reaction in the same manner as with iodic acid.
- Determine the initial reaction rate.
- Comparison: Compare the initial reaction rates under identical conditions (concentration, temperature, pH) to assess the relative oxidizing reactivity.

Visualizations

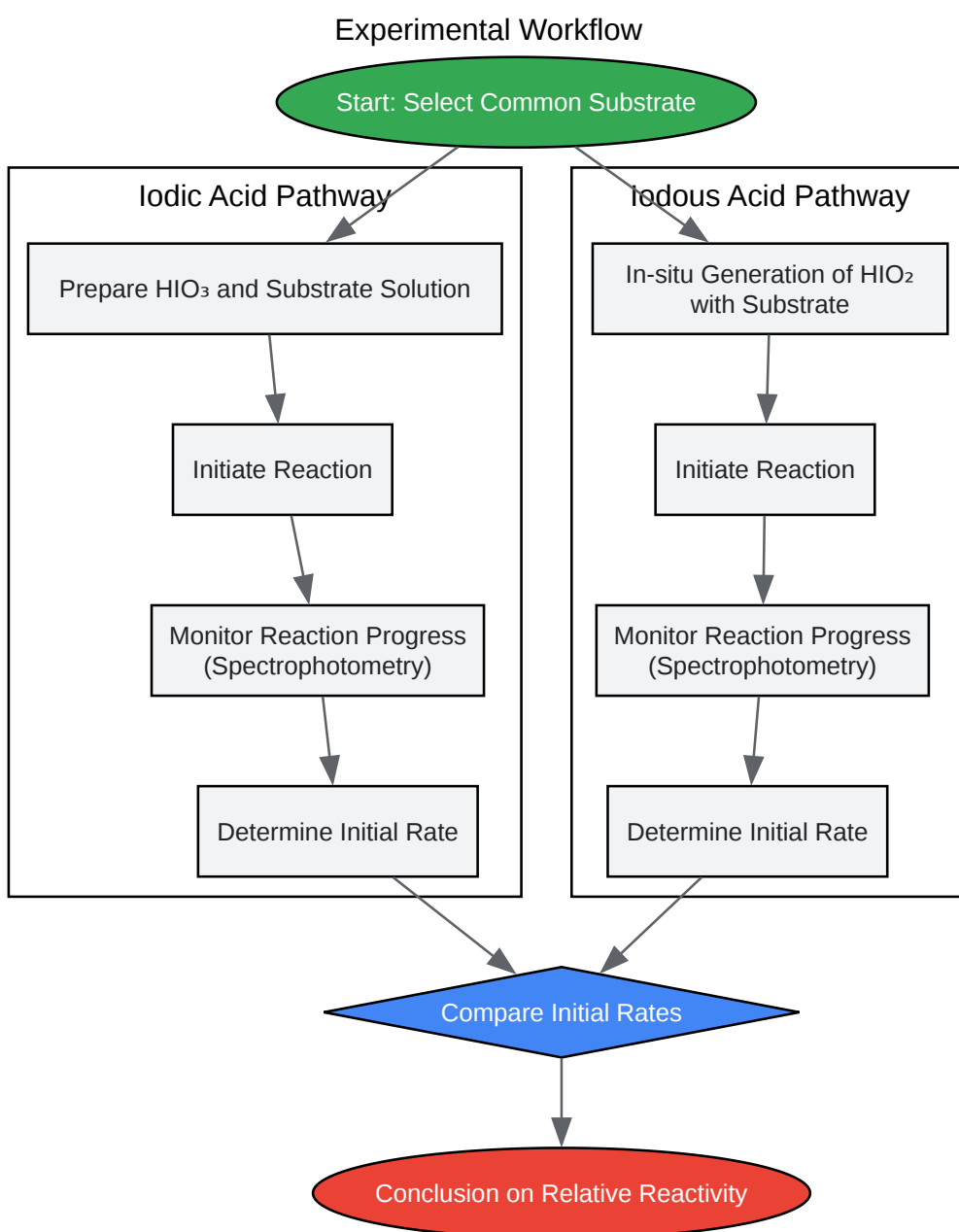
Logical Relationship of Reactivity Comparison



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Caption: Logical flow for comparing the reactivity of iodous and iodic acid.

Experimental Workflow for Reactivity Comparison



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Caption: Workflow for comparing the oxidizing strength of the two acids.

Conclusion

The reactivity of **iodous acid** and iodic acid differs significantly, primarily due to the profound instability of **iodous acid**. While iodic acid is a stable and strong oxidizing agent, **iodous acid** is a transient species that rapidly disproportionates. Despite its instability, thermodynamic estimations suggest that **iodous acid** is an even stronger oxidizing agent than iodic acid. This high reactivity, however, is often masked by its rapid decomposition pathway. For practical applications, iodic acid serves as a reliable and controllable oxidizing agent, whereas the reactivity of **iodous acid** is harnessed in specialized contexts where its transient nature is either desired or can be managed through in-situ generation. A recent study has also suggested that **iodous acid** is a more efficient nucleation precursor than iodic acid, indicating its potential importance in atmospheric particle formation.

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